5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C3H5BrN4. It belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazole compounds, in general, have been known to interact with a variety of biological targets . For instance, some triazoles have been found to inhibit enzymes like lactoperoxidase (LPO) , which plays a crucial role in cellular metabolism and immune response.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition . They may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Biochemical Pathways
Given that some triazoles are known to inhibit enzymes like lpo , it can be inferred that this compound might affect pathways involving these enzymes. LPO is involved in various biological processes, including the metabolism of certain hormones and the modulation of immune response.
Result of Action
Triazole compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . Therefore, it is plausible that 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine might exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine typically involves the bromination of 4-methyl-4H-1,2,4-triazol-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It serves as a tool for studying enzyme interactions and biological pathways involving triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 2-Bromo-5-methyl-1,3,4-thiadiazole
Uniqueness
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-4-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCRLKYFHNEDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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